

# Allylescaline compared to LSD psilocybin duration effects

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## Compound Focus: Allylescaline

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## Quantitative Comparison of Psychedelics

The table below summarizes the available data on duration, dosing, and receptor profiles. Data for LSD and psilocybin are from controlled clinical studies, while **allylescaline** data are from non-clinical sources [1].

Property	Allylescaline (AL)	Lysergic Acid Diethylamide (LSD)	Psilocybin (Psilocin)
Duration of Action (Total)	8 - 12 hours [1]	~8.2 hours (100 µg) [2] [3]	~4.9 hours (20 mg) [2]
Onset of Action	10 - 50 minutes [1]	~1.4 hours to peak plasma concentration [3]	Rapid (active metabolite psilocin)
Typical Active Dose	20 - 35 mg [1]	100 - 200 µg [4]	15 - 30 mg [4]
Potency Relative to Mescaline	~10x more potent [1]	1000-3000x more potent [2]	~30x more potent [2]
Primary Target	5-HT2A receptor agonist [1]	5-HT2A receptor agonist [2] [5]	5-HT2A receptor agonist [2] [6]

Property	Allylescaline (AL)	Lysergic Acid Diethylamide (LSD)	Psilocybin (Psilocin)
Key Additional Receptor Activities	Agonist at 5-HT <sub>2B/2C</sub> ; weak interaction with dopamine D <sub>2</sub> -like receptors [1]	Dopamine D <sub>1-3</sub> receptors; 5-HT <sub>1A</sub> , 5-HT <sub>2B/2C</sub> receptors [2] [7]	Serotonin transporter (SERT) inhibition [2]
Elimination Half-Life (Plasma)	Not established	~2.6 - 3.6 hours [3] [4]	Relatively short (contributes to brief duration)

## Experimental Protocols and Key Findings

Here are the methodologies from key clinical studies that provide the robust data for LSD and psilocybin.

### Direct Comparison of LSD and Psilocybin

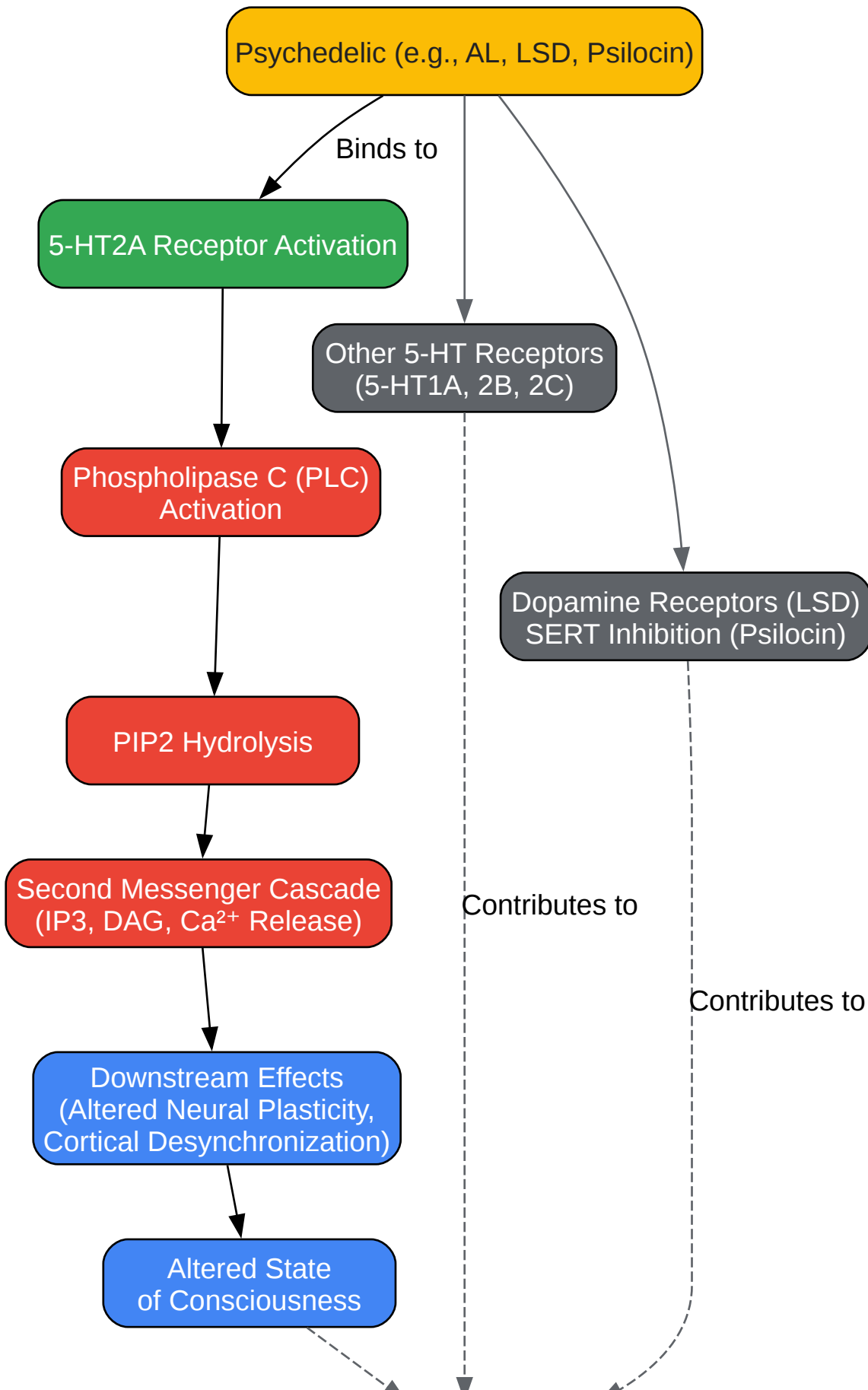
- **Study Reference:** *Neuropsychopharmacology*, 2022 [4].
- **Objective:** To directly compare the acute subjective, autonomic, and endocrine effects of LSD and psilocybin.
- **Design:** A double-blind, placebo-controlled, crossover study.
- **Participants:** 28 healthy subjects.
- **Interventions:** Subjects underwent five 25-hour sessions, receiving placebo, LSD (100 µg and 200 µg), and psilocybin (15 mg and 30 mg) in a randomized order. Washout periods were at least 10 days.
- **Key Measurements:**
  - **Subjective Effects:** Repeatedly assessed using Visual Analog Scales (VAS) and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.
  - **Autonomic Effects:** Blood pressure and heart rate were monitored.
  - **Pharmacokinetics:** Plasma concentrations of LSD and psilocin (the active metabolite of psilocybin) were measured over 24 hours.
- **Core Finding:** 100 µg LSD and 30 mg psilocybin produced **comparable peak subjective effects**. The most significant difference was the **duration of action**, with LSD's effects lasting significantly longer than those of psilocybin [4].

## Inclusion of Mescaline in a Triple Comparison

- **Study Reference:** *PMC*, 2023 [2].
- **Objective:** To investigate differences between equally strong doses of mescaline, LSD, and psilocybin.
- **Design:** Randomized, double-blind, placebo-controlled, cross-over design.
- **Participants:** 32 healthy participants.
- **Interventions:** Sessions with placebo, LSD (100 µg), psilocybin (20 mg), and mescaline (300 mg or 500 mg).
- **Key Measurements:** Similar to the study above, assessing subjective effects, autonomic effects, and pharmacokinetics.
- **Core Finding:** The study found **no evidence of qualitative differences** in the altered states of consciousness induced by equally strong doses. The subjective experiences were comparable, with the primary difference again being the **effect duration: Mescaline (~11.1h) > LSD (~8.2h) > Psilocybin (~4.9h)** [2].

## Signaling Pathways of Classic Serotonergic Psychedelics

The following diagram illustrates the common primary mechanism of action shared by these psychedelics, while hinting at the unique "fingerprints" conferred by their different receptor interaction profiles.





Unique Phenomenological 'Fingerprint'

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This diagram shows that while all classic psychedelics share the core pathway of 5-HT<sub>2A</sub> receptor activation [5] [6], their unique interactions with other receptor systems are believed to shape the subtle differences in their subjective effects [2] [7]. For example, LSD's action on dopamine receptors may contribute to its stimulating effects, while the specific receptor affinities of different phenethylamines like **allylescaline** underlie their distinct properties [8] [1].

## Critical Data Gaps and Research Notes

- **Status of Allylescaline Data:** The information on **allylescaline** is primarily based on anecdotal reports from Alexander Shulgin's work and is not derived from modern, controlled clinical trials [1]. Its receptor profile is inferred from studies on closely related compounds [8].
- **Predictors of Effects:** For LSD and psilocybin, research shows that the subjective experience is not only determined by the drug and dose but is also significantly influenced by non-pharmacological factors such as the user's personality, current mood ("set"), and the physical and social environment ("setting") [9].

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